trans-2-(3-Methoxyphenyl)cyclohexanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3 |
InChI Key |
MXBZVUAIQKNHIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2O |
Origin of Product |
United States |
Stereochemical Elucidation and Conformational Analysis of Trans 2 3 Methoxyphenyl Cyclohexanol
Principles of trans-Diastereomerism in Cyclohexanol (B46403) Systems
In substituted cyclohexanes, diastereomers are stereoisomers that are not mirror images of each other. The trans and cis nomenclature describes the relative orientation of two substituents on the ring. In the case of 2-(3-Methoxyphenyl)cyclohexanol, the substituents are the hydroxyl (-OH) group and the 3-methoxyphenyl (B12655295) group. A trans configuration signifies that these two groups are on opposite faces of the cyclohexane (B81311) ring.
This arrangement has significant stereochemical consequences. Unlike a cis isomer, which would have both substituents on the same face, the trans isomer can exist in two distinct chair conformations where the substituents are either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The relative stability of these two conformations is dictated by the steric bulk of the substituents. Generally, bulky groups prefer the less sterically hindered equatorial position to minimize unfavorable 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same face of the ring.
Investigation of Cyclohexane Ring Conformations (Chair and Boat Forms)
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angle strain and torsional strain. In this conformation, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5°. The chair conformation can undergo a "ring flip" to an alternative chair conformation, during which all axial positions become equatorial and vice versa.
For trans-2-(3-Methoxyphenyl)cyclohexanol, the two possible chair conformations are:
Diequatorial (e,e): Both the hydroxyl group and the 3-methoxyphenyl group occupy equatorial positions. This is generally the more stable conformation as it places the bulky substituents away from the sterically crowded axial environment.
Diaxial (a,a): Both substituents occupy axial positions. This conformation is typically much higher in energy due to significant 1,3-diaxial interactions between the substituents and the axial hydrogens.
Advanced Spectroscopic Methods for Stereochemical Assignment
Determining the precise three-dimensional arrangement of atoms in this compound relies on sophisticated spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of cyclohexanol derivatives. The key lies in analyzing the coupling constants (J-values) between adjacent protons, particularly the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the phenyl ring (H-2).
The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
Axial-Axial (ax-ax) Coupling: Protons in a 1,2-diaxial relationship have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 10–13 Hz.
Axial-Equatorial (ax-eq) and Equatorial-Equatorial (eq-eq) Coupling: These relationships have smaller dihedral angles (~60°), leading to much smaller coupling constants, usually between 2–5 Hz.
For this compound, the observation of a large coupling constant for the H-1 and H-2 signals would be definitive evidence for a diaxial arrangement, indicating the less stable (a,a) conformer. Conversely, a small coupling constant would confirm that one of the protons is equatorial, which, in the trans isomer, necessitates that the other is also equatorial, confirming the diequatorial (e,e) conformation as the dominant species in solution.
Table 1: Illustrative ¹H-NMR Data for Conformations of this compound This table presents expected values based on established principles for 2-substituted cyclohexanols.
| Conformation | Proton | Expected Chemical Shift (ppm) | Key Coupling Constant (³J_H1,H2) | Expected Value (Hz) |
| Diequatorial (e,e) | H-1 (proton on C-OH) | ~3.5-4.0 (narrow multiplet) | ³J_ax,eq and ³J_eq,eq | 2-5 |
| Diequatorial (e,e) | H-2 (proton on C-Ph) | ~2.5-3.0 (narrow multiplet) | ³J_ax,eq and ³J_eq,eq | 2-5 |
| Diaxial (a,a) | H-1 (proton on C-OH) | ~3.0-3.5 (broad multiplet) | ³J_ax,ax | 10-13 |
| Diaxial (a,a) | H-2 (proton on C-Ph) | ~2.2-2.7 (broad multiplet) | ³J_ax,ax | 10-13 |
X-ray Crystallography for Absolute Configuration Determination
While NMR provides information about the relative stereochemistry and conformation in solution, single-crystal X-ray crystallography provides unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the absolute configuration.
To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of all non-hydrogen atoms can be precisely determined. This method would definitively confirm the trans relationship between the hydroxyl and 3-methoxyphenyl groups and would show whether they adopt a diequatorial or diaxial conformation in the crystal lattice.
Computational Approaches to Conformational Preferences
Computational chemistry offers a powerful, complementary approach to experimental methods for studying molecular conformations. These techniques can predict the relative stabilities of different isomers and conformations, providing insight into the energy landscape of the molecule.
Molecular Mechanics and Dynamic Simulations
Molecular mechanics (MM) methods use classical physics principles to calculate the potential energy of a molecule as a function of its geometry. The molecule is treated as a collection of atoms connected by springs (bonds), and the total steric energy is calculated by summing contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions).
By performing a conformational search using MM, one can identify the lowest energy conformations. For this compound, this would involve calculating the steric energy of the diequatorial chair, the diaxial chair, and various boat and twist-boat forms. The results would be expected to show a significant energy preference for the diequatorial conformer.
Molecular dynamics (MD) simulations extend this by simulating the movement of atoms over time, providing a view of the conformational flexibility and the equilibrium between different states. An MD simulation would show the molecule predominantly residing in the low-energy diequatorial state, with occasional, brief transitions through higher-energy states.
Table 2: Hypothetical Relative Energies of this compound Conformers from a Molecular Mechanics Calculation This table represents typical expected outcomes for a computational analysis of a 2-arylcyclohexanol.
| Conformation | Source of Strain | Hypothetical Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Chair (e,e) | Minimal | 0.00 (Reference) | >99% |
| Chair (a,a) | 1,3-Diaxial Interactions | 3.5 - 5.0 | <1% |
| Twist-Boat | Torsional Strain, Flagpole Interactions | > 5.0 | <<0.1% |
| Boat | Severe Torsional and Flagpole Strain | > 6.0 | <<0.1% |
Quantum Chemical Calculations (DFT) for Energetic Landscapes
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the quantum chemical calculations of the energetic landscapes for this compound*. While Density Functional Theory (DFT) is a standard method for determining the conformational preferences and energetic profiles of substituted cyclohexanes, specific research on this particular isomer with the methoxy (B1213986) group at the meta position of the phenyl ring appears to be unavailable in the public domain.
In the absence of direct data, a general discussion of the expected conformational behavior based on studies of closely related compounds, such as trans-2-phenylcyclohexanol and other substituted cyclohexanols, can provide some insight. For a typical trans-1,2-disubstituted cyclohexane, the chair conformation can exist as two primary conformers: a diequatorial (e,e) conformer and a diaxial (a,a) conformer.
Generally, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions, which are a source of considerable steric strain. For this compound, the two key conformers would be:
Diequatorial (e,e) conformer: Both the hydroxyl group and the 3-methoxyphenyl group occupy equatorial positions on the cyclohexane ring. This conformation is expected to be the most stable.
Diaxial (a,a) conformer: Both the hydroxyl group and the 3-methoxyphenyl group are in axial positions. This conformation would be significantly higher in energy due to steric clashes between the axial substituents and the axial hydrogens on the ring.
DFT calculations would typically be employed to optimize the geometry of these conformers and calculate their relative energies (ΔE), Gibbs free energies (ΔG), and the energy barrier for the ring flip between them. Such calculations would also elucidate the preferred rotational orientation (rotamer) of the 3-methoxyphenyl group relative to the cyclohexanol ring and the orientation of the hydroxyl hydrogen. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the methoxy group or the phenyl ring's π-system, could also influence the relative stabilities of the conformers.
Without specific DFT data, it is not possible to provide a quantitative energetic landscape, including energy differences between conformers and rotational barriers. The generation of data tables showing these values is therefore not feasible. Further experimental and computational studies are required to fully characterize the stereochemical and conformational properties of this compound.
Synthetic Strategies for Trans 2 3 Methoxyphenyl Cyclohexanol and Its Stereoisomers
Grignard Reaction Methodologies for Cyclohexanol (B46403) Formation
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a direct route to the cyclohexanol backbone. This method typically involves the nucleophilic addition of an organomagnesium halide to a carbonyl or epoxide functionality.
The classical approach involves the stoichiometric reaction of a Grignard reagent with a suitable ketone or epoxide. For the synthesis of 2-(3-Methoxyphenyl)cyclohexanol, this can be achieved by reacting 3-methoxyphenylmagnesium bromide with cyclohexene (B86901) oxide. orgsyn.org The Grignard reagent is typically prepared by reacting 3-bromoanisole (B1666278) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The subsequent reaction with cyclohexene oxide involves the nucleophilic attack of the Grignard reagent on one of the epoxide carbons, followed by an acidic workup to protonate the resulting alkoxide and yield the target alcohol.
While stoichiometric amounts of the Grignard reagent are standard, catalytic methods can enhance efficiency and selectivity. For instance, the ring-opening of cyclohexene oxide can be facilitated by the addition of a catalytic amount of copper(I) salts, such as copper(I) chloride. orgsyn.org This approach can lead to improved yields and potentially influence the stereochemical outcome of the reaction.
An alternative Grignard strategy involves the reaction of 3-methoxyphenylmagnesium bromide with a pre-existing cyclohexanone (B45756) derivative. This is a common method in the synthesis of related pharmaceutical compounds, such as Tramadol, which is (±)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. google.comgoogleapis.com This reaction creates a tertiary alcohol, and the principles of stereocontrol are directly applicable to the synthesis of secondary alcohols like 2-(3-Methoxyphenyl)cyclohexanol.
When forming a 1,2-disubstituted cyclohexanol via a Grignard reaction, a mixture of cis and trans diastereomers is typically produced. The ratio of these isomers is highly dependent on the reaction conditions and the specific reagents used. googleapis.com The addition of the Grignard reagent to a ketone like 2-methoxycyclohexanone (B1203222) can occur from two different faces: axial attack or equatorial attack. The steric hindrance posed by the substituent at the C2 position and the conformation of the cyclohexanone ring influence the preferred trajectory of the incoming nucleophile, thereby determining the diastereoselectivity.
Factors that can be manipulated to control the stereochemical outcome include temperature, solvent, and the nature of the Grignard reagent itself. Lower temperatures often favor the thermodynamically more stable product, while the choice of solvent can affect the aggregation state and reactivity of the Grignard reagent.
Table 1: Influence of Reaction Parameters on Diastereoselectivity in Grignard Reactions This table presents generalized findings on factors affecting the stereochemical outcome of Grignard additions to substituted cyclohexanones.
| Parameter | Variation | General Effect on Stereoselectivity |
| Temperature | Low Temperature (e.g., -78 °C) | Often increases selectivity by favoring one transition state over another. |
| Solvent | Coordinating (e.g., THF) vs. Non-coordinating | Can alter the effective size and reactivity of the Grignard reagent, impacting the direction of attack. |
| Grignard Reagent | Increased Steric Bulk | A bulkier Grignard reagent may favor attack from the less hindered face of the ketone. |
| Cation | Mg²⁺ vs. other metal ions (e.g., Ce³⁺) | Chelation control with other metal ions can lock the conformation and direct the nucleophilic attack. |
The diastereomeric ratio of trans to cis isomers can be further optimized through the use of specific additives. In syntheses of structurally related compounds, amine or ether additives have been shown to influence the isomer ratio. google.com These additives can coordinate with the magnesium ion of the Grignard reagent, modifying its steric and electronic properties. This coordination can favor a specific transition state geometry, thereby enhancing the formation of one diastereomer over the other. For example, the presence of an amine can lead to a more organized, chelated transition state, which can increase the proportion of the cis product in certain reactions. google.com By carefully selecting an appropriate additive, it is possible to steer the reaction towards the desired trans isomer.
Reductive Synthesis of Cyclohexanols from Ketone Precursors
An alternative and often more stereocontrollable route to trans-2-(3-Methoxyphenyl)cyclohexanol is the reduction of the corresponding ketone precursor, 2-(3-methoxyphenyl)cyclohexanone (B91713). The synthesis of this ketone can itself be accomplished via methods such as the selective hydrogenation of guaiacol (B22219) (2-methoxyphenol). researchgate.netelsevierpure.com Once the ketone is obtained, various reductive methods can be employed to yield the target alcohol with varying degrees of stereoselectivity.
Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. This is a widely used industrial and laboratory method for the reduction of carbonyl compounds. tcichemicals.com
Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. tcichemicals.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under hydrogen pressure. The stereochemical outcome of catalytic hydrogenation on a rigid cyclohexanone ring is often governed by the delivery of hydrogen from the less sterically hindered face of the molecule as it adsorbs onto the catalyst surface. This frequently leads to the formation of the cis isomer as the major product. However, the choice of catalyst and reaction conditions (temperature, pressure, solvent) can significantly impact the trans:cis ratio. For instance, studies on cyclohexanone hydrogenation have shown that different metal surfaces and alloys, such as Pt-Sn, exhibit different activation energies and can alter product selectivity. princeton.edu
Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and Crabtree's catalyst, are also effective for ketone reduction and can sometimes offer different selectivity profiles compared to their heterogeneous counterparts. tcichemicals.com
Table 2: Catalysts for the Hydrogenation of Cyclohexanones This table summarizes common catalysts and general observations for the reduction of cyclohexanone derivatives.
| Catalyst | Type | Typical Conditions | General Selectivity Outcome |
| Palladium on Carbon (Pd/C) | Heterogeneous | H₂ (1-50 atm), RT-80°C, Ethanol | Often favors the cis alcohol. |
| Platinum(IV) Oxide (PtO₂) | Heterogeneous | H₂ (1-3 atm), RT, Acetic Acid/Ethanol | Highly active, selectivity can vary. |
| Raney Nickel | Heterogeneous | H₂ (high pressure), elevated temp. | Powerful reducing agent, selectivity depends on substrate. |
| Ruthenium Complexes | Homogeneous | H₂, various solvents | Can be highly selective, capable of reducing esters and ketones. tcichemicals.com |
| Rhodium (Rh) on Silica | Heterogeneous | H₂ (low pressure), low temp. | Effective for hydrogenation, but further reduction to the alcohol can be slow for some substituted cyclohexanones. researchgate.net |
To achieve high diastereoselectivity, particularly for the desired trans isomer, chemical hydride-donating reagents are frequently employed. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon, as described by models such as Felkin-Anh.
Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), are designed to attack from the less sterically hindered face of the ketone. For a 2-substituted cyclohexanone, this typically means an equatorial attack, which, after ring flip, results in the formation of the trans alcohol as the major product. In contrast, less sterically demanding reagents like sodium borohydride (B1222165) (NaBH₄) may give lower selectivity, often favoring the more stable equatorial alcohol (cis product).
Biocatalytic reductions offer another avenue for achieving high stereoselectivity. Enzymes, such as those found in baker's yeast (Saccharomyces cerevisiae), can reduce substituted cyclohexanones with high diastereomeric and enantiomeric purity. nih.gov These enzymatic reductions are performed under mild conditions and can be tailored to produce a specific stereoisomer, often with greater precision than purely chemical methods.
Table 3: Common Reducing Agents and Their Stereoselectivity This table compares different hydride reagents for the reduction of 2-substituted cyclohexanones.
| Reducing Agent | Abbreviation | Typical Selectivity | Mechanism of Selectivity |
| Sodium Borohydride | NaBH₄ | Moderate, often favors cis product | Small size allows for both axial and equatorial attack. |
| Lithium Aluminium Hydride | LAH | Moderate, similar to NaBH₄ but more reactive | A small, highly reactive hydride source. |
| Lithium tri-sec-butylborohydride | L-Selectride® | High, strongly favors trans product | Large steric bulk forces equatorial attack. |
| Sodium Dithionite | Na₂S₂O₄ | Varies | A milder reducing agent used for specific functional groups like hydrazones. researchgate.net |
| Saccharomyces cerevisiae | Baker's Yeast | High, can be tuned for specific isomers | Enzyme active site provides a chiral environment, forcing a specific approach of the substrate. nih.gov |
Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient and atom-economical approach in modern organic synthesis. nih.govfrontiersin.org These, along with cascade reactions, where a series of intramolecular transformations are triggered by a single event, are pivotal in constructing complex molecules like this compound from simple precursors. nih.gov
Strategies Involving Epoxide Ring Opening
The ring-opening of epoxides is a fundamental and versatile strategy for the stereocontrolled synthesis of 1,2-difunctionalized compounds, including the trans-2-arylcyclohexanol scaffold. The inherent strain of the three-membered epoxide ring facilitates its cleavage under both acidic and basic conditions with a variety of nucleophiles. libretexts.orgtransformationtutoring.com
The synthesis of this compound via this route would typically start from cyclohexene oxide. In a key step, the epoxide is opened by a nucleophilic 3-methoxyphenyl (B12655295) equivalent. A common approach involves the use of a Grignard reagent, such as 3-methoxyphenylmagnesium bromide. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the opening of the ring. This backside attack ensures the formation of the trans stereoisomer, where the aryl group and the hydroxyl group are on opposite faces of the cyclohexyl ring. orgsyn.org
The regioselectivity of the epoxide opening can be a critical factor, especially with unsymmetrical epoxides. While cyclohexene oxide is symmetrical, studies on related non-aromatic 2,3-disubstituted epoxides show that catalyst control can dictate the site of nucleophilic attack, overriding substrate biases. rsc.org For instance, cationic aluminum-salen complexes have been developed to catalyze the regioselective ring opening of trans-epoxides with nitrogen nucleophiles, a principle that can be extended to carbon nucleophiles under appropriate conditions. rsc.org
Acid-catalyzed ring-opening presents an alternative pathway. The reaction is initiated by protonation of the epoxide oxygen, which makes it a better leaving group. masterorganicchemistry.com Subsequent nucleophilic attack occurs, yielding the trans-diol product if water is the nucleophile, or a trans-halohydrin if a hydrohalic acid is used. libretexts.org For the synthesis of the target compound, a Friedel-Crafts-type reaction could be envisioned, where the protonated epoxide is attacked by anisole (B1667542), although this might require superacidic conditions. masterorganicchemistry.com
| Epoxide Substrate | Nucleophile/Reagent | Catalyst/Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Cyclohexene oxide | Phenylmagnesium bromide | Copper(I) chloride, THF, -30°C to 0°C | Formation of trans-2-phenylcyclohexanol | orgsyn.org |
| trans-2,3-disubstituted epoxides | Nitrogen nucleophiles | Cationic Al-salen complex | Catalyst-controlled high regioselectivity | rsc.org |
| 1,2-Epoxycyclohexane | H3O+ | Dilute aqueous acid, room temp. | Yields trans-1,2-cyclohexanediol via SN2-like attack | libretexts.org |
| trans-2,3-diaryloxiranes | Internal nucleophile (phenolic oxygen) | Lewis or Brønsted acids | Regio- and stereoselective synthesis of trans-2,3-diaryl-2,3-dihydrobenzofurans | nih.gov |
Integration of Mannich Reactions in Synthetic Design
The Mannich reaction is a classic three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgorganic-chemistry.org The reactants are typically a primary or secondary amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an enolizable carbonyl group, such as cyclohexanone. wikipedia.orgorganic-chemistry.org This reaction is exceptionally powerful for building β-amino carbonyl compounds, often referred to as Mannich bases. thieme-connect.de
A highly relevant application of this strategy is found in the synthesis of Tramadol ((1R,2R)-rel-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol), a close structural analog of the target compound. googleapis.comgoogle.com The synthesis begins with the Mannich reaction of cyclohexanone, dimethylamine (B145610) (often as its hydrochloride salt), and formaldehyde (B43269) (often as paraformaldehyde). google.com This one-pot reaction efficiently produces 2-(dimethylaminomethyl)cyclohexanone, the key Mannich base intermediate. google.com
In the subsequent step, this intermediate is subjected to a Grignard reaction. Treatment of the Mannich base with 3-methoxyphenylmagnesium bromide leads to the nucleophilic addition of the aryl group to the carbonyl carbon. This step constructs the final carbon skeleton and establishes the two stereocenters of the molecule. The reaction typically yields a mixture of diastereomers, with the desired trans (or cis in the case of Tramadol nomenclature which differs) isomer often being the major product, which can then be separated from the minor isomer. googleapis.comgoogle.com The integration of a multicomponent Mannich reaction followed by a Grignard addition provides a convergent and effective route to the 2-(aryl)-1-(aminoalkyl)cyclohexanol core structure.
| Carbonyl Compound | Amine | Aldehyde | Key Intermediate | Subsequent Reaction | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | Dimethylamine HCl | Paraformaldehyde | Dimethylaminomethylcyclohexanone HCl | Grignard reaction with 3-methoxyphenylmagnesium bromide | google.com |
| Cyclohexanone | Anilines | Aromatic aldehydes | β-Amino carbonyl compounds | One-pot condensation at 25°C | researchgate.net |
| Ketone/Aldehyde | Primary/Secondary Amine | Formaldehyde | Mannich Base (β-amino-carbonyl) | General transformation | wikipedia.org |
Derivatization Pathways and Functional Group Interconversions
Once the this compound core is synthesized, further molecular diversity can be achieved through derivatization of its functional groups.
Alcohol Functionalization (e.g., Acylation, Esterification)
The secondary alcohol group in this compound is a prime site for functionalization. Acylation and esterification are common transformations that can alter the molecule's physicochemical properties.
Acylation can be readily achieved by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base. For instance, racemic trans-2-phenylcyclohexyl chloroacetate (B1199739) is prepared by reacting trans-2-phenylcyclohexanol with chloroacetyl chloride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Similar methods can be applied to the target compound. Research on the acylation of various trans-2-substituted cyclohexanols has shown that the reaction conditions can influence the diastereoselectivity. pacific.edu
Esterification , particularly enzyme-catalyzed kinetic resolution, is a valuable technique for separating enantiomers and producing optically active esters. Studies on the closely related trans-2-phenylcyclohexanol (TPCH) have demonstrated successful enantioselective esterification using lipases. nih.govwikipedia.org For example, Candida rugosa lipase (B570770) has been used to catalyze the esterification of TPCH with propionic acid in an organic solvent, allowing for the resolution of the racemic alcohol. nih.gov This enzymatic approach could be adapted for the kinetic resolution of this compound, yielding both the enantioenriched ester and the unreacted alcohol enantiomer. Furthermore, trans-esterification of β-keto esters with various alcohols, including chiral ones, has been achieved using recyclable catalysts, highlighting a broad scope for ester formation. nih.gov
| Substrate | Reagent(s) | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| trans-2-Phenylcyclohexanol | Chloroacetyl chloride, DMAP | Chloroacetate ester | Preparation for lipase-catalyzed resolution | orgsyn.org |
| trans-2-Phenylcyclohexanol (racemic) | Propionic acid, Candida rugosa lipase | Propionate ester | Enantioselective resolution of the alcohol | nih.gov |
| trans-2-Substituted cyclohexanols | Acyl chlorides | Ester | Study of diastereoselectivity in acylation | pacific.edu |
| Various alcohols (primary, secondary, chiral) | β-keto methyl/ethyl esters | β-keto ester | Trans-esterification under solvent-free conditions | nih.gov |
Modifications of the Phenyl and Cyclohexyl Moieties
Beyond the alcohol group, the phenyl and cyclohexyl rings offer sites for further modification, enabling the synthesis of a wider array of derivatives.
Phenyl Ring Modifications: The 3-methoxy-substituted phenyl ring is amenable to several transformations.
Demethylation: The methoxy (B1213986) group can be cleaved to reveal a phenolic hydroxyl group using reagents like boron tribromide (BBr₃) or strong acids. This introduces a new functional group that can be further derivatized (e.g., via etherification or esterification).
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator for electrophilic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation could introduce substituents at the positions ortho or para to the methoxy group (i.e., positions 2, 4, and 6 of the phenyl ring). The steric hindrance from the adjacent cyclohexyl group would likely favor substitution at the 4- and 6-positions. The synthesis of various aryl-substituted 2-methoxyphenol derivatives from other precursors demonstrates the feasibility of manipulating substitution patterns on such rings. rsc.org
Cyclohexyl Ring Modifications: The saturated cyclohexyl ring is less reactive than the aromatic ring, but specific transformations are possible.
Oxidation: Oxidation of the secondary alcohol to a ketone would yield 2-(3-methoxyphenyl)cyclohexanone. This ketone could then serve as a handle for further reactions, such as alpha-functionalization or conversion to other groups.
Dehydrogenation: Under certain catalytic conditions, the cyclohexyl ring could potentially be aromatized to form a biphenyl (B1667301) derivative, although this would be a significant structural alteration.
Ring Contraction/Expansion: More complex, multi-step sequences could be designed to alter the size of the carbocyclic ring, as seen in cascade reactions of other bicyclic systems. rsc.org
These derivatization pathways allow for the systematic modification of the this compound structure, providing a platform for creating diverse analogs for various chemical and pharmaceutical applications.
Diastereoselective and Enantioselective Synthesis of Optically Active Trans 2 3 Methoxyphenyl Cyclohexanol Analogues
Chiral Auxiliary-Driven Diastereoselective Synthesis
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. By temporarily incorporating a chiral moiety into an achiral substrate, one can direct the formation of a specific stereoisomer.
Selection and Recovery of Chiral Auxiliaries
The selection of a suitable chiral auxiliary is critical for achieving high diastereoselectivity. For the synthesis of 2-substituted cyclohexanol (B46403) derivatives, auxiliaries derived from readily available natural products are often favored due to their low cost and high efficiency. While specific examples for the direct synthesis of trans-2-(3-methoxyphenyl)cyclohexanol using chiral auxiliaries are not extensively documented in publicly available research, general principles can be drawn from the synthesis of related 2-arylcyclohexanols.
Commonly used auxiliaries for influencing stereochemistry in reactions involving cyclohexanone (B45756) scaffolds include those based on amino alcohols, such as (1R,2S)-(-)-trans-2-phenyl-1-cyclohexanol and menthol (B31143) derivatives. mdpi.com These auxiliaries can be attached to the substrate, for instance, by forming a chiral enamine or a chiral acetal. After the desired stereoselective reaction, the auxiliary is typically cleaved and can often be recovered for reuse, which is an important consideration for process economy. For example, Oppolzer's sultam is a well-known chiral auxiliary that can be efficiently recovered and recycled, a concept that has been demonstrated in continuous flow processes. google.com
Mechanistic Insights into Auxiliary-Controlled Induction
The mechanism of stereochemical control by a chiral auxiliary relies on creating a sterically and/or electronically biased environment around the reactive center. In the context of synthesizing 2-substituted cyclohexanols, a chiral auxiliary attached to the cyclohexanone precursor can direct the approach of a nucleophile from a specific face.
For instance, in a Grignard reaction involving a cyclohexanone derivative bearing a chiral auxiliary, the auxiliary can form a chelate with the magnesium ion of the Grignard reagent. This chelation creates a rigid, bicyclic transition state that blocks one face of the carbonyl group, forcing the nucleophile to attack from the less hindered side. The steric bulk and the conformational rigidity of the auxiliary are key factors in determining the level of diastereoselectivity. While detailed mechanistic studies for the chiral auxiliary-driven synthesis of this compound itself are scarce, the principles are well-established in asymmetric synthesis. rsc.org
Kinetic and Dynamic Kinetic Resolution Methods
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer.
Biocatalytic Approaches (e.g., Enzyme-Mediated Resolutions)
Biocatalysis, particularly using lipases, has emerged as a powerful and environmentally benign method for the kinetic resolution of alcohols. Lipases can selectively acylate or deacylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus separated.
In the context of this compound (Tramadol) and its analogues, several studies have explored the use of lipases for kinetic resolution. For example, lipase (B570770) from Pseudomonas cepacia (Amano Lipase PS-C II) has been successfully used for the kinetic resolution of related racemic alcohols. nih.govdntb.gov.ua One study on the resolution of a racemic alcohol precursor for the synthesis of enantiomerically pure σ ligands with a 2-benzopyran structure demonstrated that Amano Lipase PS-C II in tert-butyl methyl ether with isopropenyl acetate (B1210297) as the acylating agent could produce the (R)-configured alcohol with 99.6% enantiomeric excess (ee) in 42% yield. nih.gov The corresponding (S)-acetate was also obtained with high enantiomeric purity after hydrolysis. nih.gov
| Enzyme | Substrate Analogue | Acylating Agent | Solvent | Yield of Alcohol | ee of Alcohol | Reference |
| Amano Lipase PS-C II | Racemic 2-phenylethanol (B73330) derivative | Isopropenyl acetate | tert-Butyl methyl ether | 42% | 99.6% (R) | nih.gov |
| Pseudomonas cepacia Lipase | Racemic alcohol precursor of Ivabradine | - | - | - | 96:4 e.r. | dntb.gov.ua |
Chemical Kinetic Resolution Techniques
Chemical methods for kinetic resolution often involve the use of chiral reagents or catalysts that react selectively with one enantiomer. A classical example is the resolution of racemic Tramadol using tartaric acid, where the diastereomeric salts formed have different solubilities, allowing for their separation by crystallization. Specifically, L-(+)-tartaric acid can be used to precipitate the (-)-Tramadol enantiomer. researchgate.net
More advanced non-enzymatic DKR methods have also been developed for related compounds. For instance, the DKR of racemic α-arylalkanoic acids has been achieved using pivalic anhydride (B1165640) and a chiral acyl-transfer catalyst like benzotetramisole (BTM), affording chiral esters in high yields and enantioselectivities. rsc.org While not directly applied to this compound, these methods showcase the potential of chemical DKR in synthesizing optically active compounds.
Asymmetric Catalysis for Enantioselective Transformations
Asymmetric catalysis is a highly efficient approach for the synthesis of chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.
The primary route to racemic this compound is the Grignard reaction of 2-((dimethylamino)methyl)cyclohexanone (B127425) with 3-methoxyphenylmagnesium bromide. researchgate.netgoogle.comscielo.org.mx This reaction typically yields a mixture of trans and cis diastereomers. Research has shown that the diastereoselectivity can be influenced by additives. For instance, the use of an inorganic lithium salt in conjunction with an α,ω-dialkoxyalkane can significantly improve the yield of the desired trans isomer. google.com
For enantioselective synthesis, asymmetric hydrogenation of a suitable prochiral precursor is a promising strategy. While specific data for the asymmetric hydrogenation to yield this compound is limited in the reviewed literature, the asymmetric hydrogenation of related ketimines and heteroaromatic compounds using chiral rhodium, iridium, or manganese catalysts has been well-documented, often achieving high enantioselectivities. nih.govnih.govuab.catdicp.ac.cnnih.gov These methodologies could potentially be adapted for the enantioselective synthesis of the target molecule. For example, iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been shown to produce the corresponding chiral products with up to 99% ee. dicp.ac.cn
| Catalyst Type | Substrate Type | Enantioselectivity (ee) | Reference |
| Chiral Manganese Catalysts | Dialkyl ketimines | High | nih.gov |
| Chiral Diene-Ligated Rhodium Catalyst | Racemic tertiary allylic trichloroacetimidates | Good to excellent | nih.gov |
| Iridium-based Catalysts | Pyrazolo[1,5-a]pyrimidines | Up to 99% | dicp.ac.cn |
Ligand Design and Catalyst Development for Stereocontrol
The catalytic asymmetric reduction of prochiral ketones is one of the most efficient methods for producing chiral alcohols. sigmaaldrich.com The success of this approach hinges on the design of the chiral catalyst, which is typically a transition metal complex featuring a chiral ligand. For the synthesis of this compound from its corresponding ketone, 2-(3-methoxyphenyl)cyclohexanone (B91713), the catalyst must effectively control the facial attack of the hydride on the carbonyl group and favor the formation of the trans diastereomer.
Transition metal complexes of rhodium, ruthenium, and iridium, in combination with chiral phosphine (B1218219) ligands, have been at the forefront of catalyst development for asymmetric hydrogenations. sigmaaldrich.com The electronic and steric properties of these ligands are critical in achieving high levels of stereocontrol.
Chiral Diphosphine Ligands:
A variety of chiral diphosphine ligands have been developed and shown to be effective in the asymmetric hydrogenation of ketones. These ligands create a chiral environment around the metal center, which directs the hydrogenation to one of the two prochiral faces of the ketone. Some notable classes of phosphine ligands include:
Atropisomeric Biaryl Phosphines: Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are renowned for their effectiveness in a wide range of asymmetric reactions. sigmaaldrich.com The axial chirality of the biaryl backbone, combined with the phosphorus atoms, creates a well-defined chiral pocket.
P-Chiral Phosphines: Ligands where the phosphorus atom itself is a stereocenter, such as TangPhos, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various functionalized olefins and ketones. sigmaaldrich.com These ligands are often highly electron-donating and possess rigid conformations, which contribute to their excellent performance. nih.gov
The choice of ligand can be tailored to the specific substrate. For instance, in the rhodium-catalyzed asymmetric hydrogenation of arylidene cyclohexanones, the f-spiroPhos ligand has been shown to provide high yields and excellent enantioselectivities. rsc.org This highlights the importance of matching the ligand's steric and electronic profile to the substrate to achieve optimal results.
Noyori-Type Catalysts for Transfer Hydrogenation:
An alternative to direct hydrogenation is asymmetric transfer hydrogenation, which typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. The catalysts developed by Ryōji Noyori, often referred to as Noyori-type catalysts, are particularly effective for this transformation. wikipedia.org These catalysts are typically ruthenium(II) complexes containing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and an arene ligand. mdpi.com
The mechanism of these catalysts is thought to involve a metal-ligand bifunctional pathway, where both the metal hydride and the amine proton of the ligand are involved in the hydrogen transfer to the ketone. wikipedia.orgrsc.org The stereochemical outcome is dictated by the specific chirality of the diamine ligand. These catalysts have shown broad applicability in the reduction of various ketones, including aromatic and heteroaromatic ketones, with high enantioselectivity. mdpi.comscilit.com For the reduction of 2-arylcyclohexanones, the interplay between the catalyst and the substrate's aryl group is a key factor in determining the diastereoselectivity.
Influence of Electronic Properties:
The electronic nature of the substituents on the aryl ring of 2-arylcyclohexanones can influence the stereochemical outcome of the reduction. While specific studies on a range of electronically diverse 2-arylcyclohexanones leading to trans-alcohols are not extensively detailed in the provided search results, it is a general principle in asymmetric catalysis that the electronic properties of the substrate can affect its interaction with the chiral catalyst. For instance, electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the carbonyl group and the aromatic ring, which in turn can influence the binding to the catalyst and the energetics of the diastereomeric transition states.
| Catalyst System | Substrate Type | Key Features |
| Rhodium-Diphosphine | General Ketones | C₂-symmetric ligands like BINAP create a chiral environment. |
| Ruthenium-Diamine (Noyori-type) | Aromatic Ketones | Bifunctional catalysis via metal-ligand cooperation. |
| Iridium-Phosphine | Unfunctionalized Olefins | Effective for substrates lacking coordinating groups. |
| P-Chiral Phosphine Catalysts | Various Ketones & Olefins | Rigid and electron-donating ligands leading to high efficiency. |
Transition State Modeling in Asymmetric Catalysis
To rationally design more effective catalysts, a deep understanding of the reaction mechanism and the origin of stereoselectivity is crucial. Transition state modeling, often employing Density Functional Theory (DFT) calculations, has become an invaluable tool for elucidating the intricate details of catalytic asymmetric reactions. researchgate.net
The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. researchgate.net In the context of the reduction of 2-(3-methoxyphenyl)cyclohexanone, there are two key stereochemical considerations that are governed by the transition state energies:
Diastereoselectivity (trans vs. cis): The relative orientation of the incoming hydride and the 3-methoxyphenyl (B12655295) group in the transition state determines whether the trans or cis alcohol is formed. The preferred transition state will be the one that minimizes steric and electronic repulsions.
Enantioselectivity (R vs. S at each new stereocenter): For a given diastereomer, the chiral catalyst will favor one enantiomeric pathway over the other. This is due to the differential interactions between the chiral ligand and the two prochiral faces of the ketone in the respective transition states.
For the reduction of substituted cyclohexanones, the conformation of the six-membered ring in the transition state is a critical factor. The chair-like transition state is generally favored. The large aryl substituent at the 2-position will preferentially occupy an equatorial position to minimize steric strain. The approach of the hydride can then occur from either the axial or equatorial face of the carbonyl group.
Computational studies on related systems have shown that non-covalent interactions, such as CH-π interactions between the substrate and the chiral ligand, can play a significant role in stabilizing the favored transition state. The specific architecture of the chiral ligand dictates the precise nature of these interactions, thereby controlling the enantioselectivity.
While a specific DFT study for the reduction of 2-(3-methoxyphenyl)cyclohexanone was not found in the provided search results, the general principles derived from studies of similar systems are applicable. The modeling would involve calculating the energies of the four possible transition states (leading to (1R,2R)-trans, (1S,2S)-trans, (1R,2S)-cis, and (1S,2R)-cis products) to predict the major stereoisomer. Such studies provide valuable insights that can guide the rational modification of ligands and catalysts to improve both diastereoselectivity and enantioselectivity.
| Modeling Aspect | Information Gained | Relevance to Synthesis |
| Transition State Energy Calculation | Predicts the relative stability of different stereochemical pathways. | Guides the selection of catalysts and conditions to favor the desired stereoisomer. |
| Conformational Analysis | Determines the preferred geometry of the substrate and catalyst in the transition state. | Explains the origin of diastereoselectivity (e.g., preference for equatorial substituent). |
| Non-Covalent Interaction Analysis | Identifies key stabilizing interactions (e.g., CH-π, hydrogen bonds) between the catalyst and substrate. | Informs the design of new ligands with enhanced stereodirecting capabilities. |
| Mechanism Elucidation | Clarifies the step-by-step pathway of the catalytic cycle. | Allows for the optimization of reaction conditions to improve catalyst turnover and selectivity. |
Theoretical and Computational Chemistry Studies on Trans 2 3 Methoxyphenyl Cyclohexanol
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a robust framework for predicting molecular properties by calculating the electron density of a system. numberanalytics.com For a molecule like trans-2-(3-Methoxyphenyl)cyclohexanol, DFT methods, such as the widely used B3LYP functional with a basis set like 6-311+G(d,p), can offer profound insights into its structure and reactivity. researchgate.netnih.gov
Geometry Optimization and Vibrational Analysis
A fundamental step in any computational study is to find the molecule's most stable three-dimensional arrangement of atoms—its equilibrium geometry. Geometry optimization calculations systematically alter the positions of atoms to minimize the total electronic energy of the molecule. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles.
The trans configuration specifies that the hydroxyl (-OH) and the 3-methoxyphenyl (B12655295) groups are on opposite sides of the cyclohexane (B81311) ring, likely in a diequatorial orientation within the stable chair conformation to minimize steric hindrance. weebly.com Computational models for substituted cyclohexanes confirm that bulky substituents preferentially occupy equatorial positions to alleviate 1,3-diaxial interactions. ua.es
Once the optimized geometry is found, a vibrational analysis is performed. This calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman vibrational spectra. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the O-H bond, C-O bonds, or the various C-H bonds, as well as bending and ring deformation modes.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound This table presents expected values based on DFT calculations of analogous substituted cyclohexanes and anisole (B1667542) derivatives. Actual values would require a specific calculation for the target molecule.
| Parameter | Bond/Angle Description | Predicted Value |
| Bond Lengths | ||
| r(C-O) | Hydroxyl C-O | ~1.43 Å |
| r(O-H) | Hydroxyl O-H | ~0.96 Å |
| r(C-O) | Methoxy (B1213986) Aryl C-O | ~1.36 Å |
| r(C-O) | Methoxy Methyl C-O | ~1.42 Å |
| r(C-C) | Cyclohexane (avg.) | ~1.54 Å |
| r(C-C) | Aromatic (avg.) | ~1.39 Å |
| Bond Angles | ||
| ∠(C-O-H) | Hydroxyl | ~109° |
| ∠(C-C-O) | Cyclohexane-Hydroxyl | ~111° |
| ∠(C-C-O) | Aryl-Methoxy | ~118° |
| Dihedral Angles | ||
| τ(H-O-C-C) | Hydroxyl Orientation | Varies with conformation |
| τ(C-C-C-C) | Cyclohexane Ring | ~±55° (Chair) |
| τ(C-C-O-C) | Methoxy Group | ~0° or ~180° (Planar) |
Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenyl ring, which contains the π-electron system and the oxygen atom of the methoxy group. The LUMO, conversely, would likely be distributed across the antibonding π* orbitals of the same aromatic ring. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more likely to undergo electronic transitions, signifying higher reactivity. tandfonline.com
Table 2: Illustrative Frontier Molecular Orbital Energies Values are representative examples based on DFT studies of similar aromatic alcohols and ethers.
| Orbital | Energy (eV) | Description |
| HOMO | ~ -6.0 eV | Electron-donating capability, localized on the methoxyphenyl ring. |
| LUMO | ~ -0.5 eV | Electron-accepting capability, localized on the methoxyphenyl ring. |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high kinetic stability and moderate reactivity. |
Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. nih.govwalisongo.ac.id
In this compound, the MEP map would reveal several key features:
Negative Potential: The most negative potential would be centered on the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic attack. The oxygen of the methoxy group would also show a negative potential. nih.gov The π-system of the benzene (B151609) ring creates a region of negative potential above and below the plane of the ring, typical for aromatic compounds. ucsb.edu
Positive Potential: The most positive potential would be located on the hydrogen atom of the hydroxyl group, making it the primary site for donation in hydrogen bonding and attack by bases. The hydrogen atoms attached to the cyclohexane ring and the aromatic ring would exhibit mildly positive potentials.
Computational Modeling of Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. smu.edu This involves mapping out the potential energy surface that connects reactants to products via a high-energy transition state.
Elucidation of Reaction Pathways and Energy Barriers
For this compound, a relevant reaction to model would be its acid-catalyzed dehydration to form various cyclohexene (B86901) isomers. rsc.org Computational modeling can identify the transition state structures and calculate the activation energy (energy barrier) for each potential pathway.
The mechanism would likely involve:
Protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (-OH2+).
Departure of a water molecule to form a secondary carbocation on the cyclohexane ring.
Rearrangement of the carbocation (if a more stable intermediate is possible).
Elimination of a proton from an adjacent carbon atom to form a double bond, yielding the alkene product.
DFT calculations can determine the energy barriers for the formation of different possible alkene products, thereby predicting the major and minor products of the reaction under kinetic control. researchgate.netnih.gov
Prediction of Stereochemical Outcomes
Computational modeling is a powerful tool for predicting the stereochemistry of a reaction. windows.net182.160.97 For reactions involving the chiral centers of this compound, computational analysis of transition state energies can predict which stereoisomeric product will be favored.
For example, in an oxidation reaction of the secondary alcohol to a ketone, the stereochemistry of the starting material is lost. However, if a chiral reducing agent were used to convert the resulting ketone back to the alcohol, computational modeling of the different diastereomeric transition states could predict whether the cis or trans product would be preferentially formed. The transition state leading to the more stable product, or the one with a lower energy barrier, will dictate the stereochemical outcome of the reaction. weebly.com This analysis relies on identifying the lowest-energy pathways on the potential energy surface, which is a key strength of modern computational methods. smu.edu
Intermolecular Interactions and Solvent Effects in Reaction Selectivity
The stereoselectivity observed in the synthesis of this compound is intricately linked to the complex interplay of intermolecular interactions and the surrounding solvent environment. While direct computational studies on this specific molecule are not extensively available, the principles governing its formation can be understood by examining research on analogous systems, such as substituted cyclohexanols and related compounds.
The formation of the trans isomer as the major product is a result of thermodynamic and kinetic factors that are heavily influenced by non-covalent interactions. These interactions, although weak individually, collectively guide the approach of reactants and stabilize the transition states that lead to the desired stereoisomer. Key intermolecular forces at play include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the context of this compound, the hydroxyl group and the methoxy-substituted phenyl ring are the primary sites for these interactions.
Computational chemistry provides powerful tools to dissect these subtle energetic contributions. Density Functional Theory (DFT) is a commonly employed method to model the potential energy surface of a reaction, allowing for the calculation of energies of reactants, products, and transition states. researchgate.net By analyzing these energies, chemists can predict which stereochemical outcome is more favorable. For instance, a study on the asymmetric synthesis of tetrahydroisoquinolinopyrazole derivatives showed that the stereoselectivity was determined by a combination of van der Waals forces and hydrogen bond interactions within the transition state molecules. researchgate.net
Solvent effects are another critical parameter in controlling the selectivity of organic reactions. The choice of solvent can dramatically alter the reaction pathway by selectively solvating and stabilizing or destabilizing certain species. The Polarizable Continuum Model (PCM) is a computational approach used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. unal.edu.co This method has been successfully used to study the influence of various solvents on the properties of organic molecules. unal.edu.co For example, in the synthesis of trans-2-phenylcyclohexanol, a related compound, the reaction conditions, including the solvent system (e.g., a mixture of tert-butyl alcohol and water), are crucial for achieving high yield and selectivity. orgsyn.org The solvent's polarity and its ability to form hydrogen bonds can influence the conformation of the reactants and the stability of charged or polar transition states.
A computational study on different organic solvents demonstrated that the interaction energy between molecules does not necessarily have a simple relationship with the distance between them, highlighting the complexity of these interactions in solution. unimed.ac.id The study calculated interaction energies for various solvent mixtures, such as benzene and ethanol (B145695), providing insight into how different solvent environments can be modeled. unimed.ac.id Furthermore, research on molecular interactions in binary mixtures of cyclohexanol (B46403) with substituted benzenes underscores the importance of understanding the thermodynamic properties that arise from these interactions. asianpubs.org
The table below summarizes the key intermolecular interactions and the computational methods used to study their effects on reaction selectivity, drawing parallels from related chemical systems.
| Interaction/Effect | Description | Relevant Functional Groups | Computational Methodologies | Significance in Selectivity |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen) and another nearby electronegative atom. | Hydroxyl (-OH), Methoxy (-OCH3) | DFT, Molecular Dynamics (MD) | Stabilizes transition states and intermediates, influencing the conformational preferences of the cyclohexyl ring and the orientation of the phenyl group. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Methoxy (-OCH3), Hydroxyl (-OH) | DFT, PCM | Influences the alignment of reactants and the stability of polar intermediates, especially in less polar solvents. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron density. | Phenyl Ring, Cyclohexyl Ring | DFT with dispersion correction (e.g., DFT-D3) | Crucial for the "fit" of the substrate in a catalyst's active site or for the close packing of molecules in a transition state assembly. researchgate.net |
| Solvent Effects | The influence of the solvent on reactant and transition state stability through solvation. | All functional groups | PCM, Explicit Solvent Models | The polarity and hydrogen-bonding capability of the solvent can alter the energy barriers for different reaction pathways, thereby changing the product ratio. unal.edu.co |
Advanced Computational Methodologies in Organic Synthesis Planning
The strategic planning of a multi-step synthesis for a target molecule like this compound has been revolutionized by the advent of advanced computational methodologies. These tools assist chemists in navigating the complex web of possible reaction pathways, predicting outcomes, and optimizing reaction conditions.
One of the cornerstones of computational synthesis planning is retrosynthetic analysis, a concept that has been translated into sophisticated software programs. asianpubs.org These programs use databases of known chemical reactions and complex algorithms to propose disconnections of the target molecule into simpler, commercially available starting materials. orgsyn.org Modern approaches often combine rule-based systems with machine learning and data-driven models to enhance the accuracy and novelty of the suggested synthetic routes. asianpubs.org
For a specific transformation, such as the stereoselective synthesis of a substituted cyclohexanol, quantum mechanical calculations, particularly DFT, are invaluable. nih.gov These methods allow for a detailed examination of the reaction mechanism at the molecular level. For example, in a computational study of a cobalt-mediated Pauson-Khand reaction, DFT was used to elucidate the reaction mechanism, identify the rate-determining step, and rationalize the observed stereoselectivity. nih.gov The analysis involved calculating the activation energies for different transition states, which correspond to the formation of different stereoisomers. nih.gov Such insights are crucial for understanding why a particular isomer, like the trans configuration in our target molecule, is preferentially formed.
The table below outlines some of the advanced computational methodologies and their applications in the context of planning the synthesis of complex organic molecules.
| Methodology | Description | Application in Synthesis Planning | Example from Related Research |
| Retrosynthetic Analysis Software (e.g., Chematica, ARChem) | AI-powered tools that suggest synthetic pathways by recursively breaking down a target molecule into simpler precursors based on known chemical reactions. orgsyn.orgasianpubs.org | Proposing multiple potential synthetic routes to this compound, identifying key intermediates and potential challenges. | Software can plan routes to complex natural products, which are then validated experimentally. orgsyn.org |
| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of molecules. It is used to determine geometries, reaction energies, and transition state structures. researchgate.netnih.gov | Predicting the stereochemical outcome of a reaction by comparing the energy barriers of competing transition states. Optimizing catalyst structures and reaction conditions. | A DFT study on an asymmetric cycloaddition reaction successfully rationalized the observed stereoselectivity by analyzing the energies of four possible transition states. researchgate.net |
| A Search Algorithm* | A graph traversal and path-finding algorithm used in computer science, adapted for chemical synthesis planning to find the most efficient (e.g., shortest or highest-yielding) synthetic route in a network of chemical reactions. | Efficiently searching through the vast number of potential synthetic routes to find an optimal path based on user-defined criteria like cost, step-count, or overall yield. | Applied to find the synthetic route for complex molecules like Paclitaxel, demonstrating a significant speed-up compared to traditional methods. |
| Machine Learning Models | Algorithms trained on large datasets of chemical reactions to predict reaction outcomes, identify suitable reagents, or even propose novel reactions. asianpubs.org | Predicting the yield and stereoselectivity of the reduction of a ketone precursor to this compound under various conditions. | Two-step models that combine rule-based approaches with machine learning have become mainstream in synthesis planning. asianpubs.org |
The integration of these computational tools represents a paradigm shift in organic synthesis. orgsyn.org They not only accelerate the process of discovering and optimizing synthetic routes but also provide a deeper, more fundamental understanding of the chemical principles that govern reaction outcomes. nih.gov For a molecule like this compound, these methodologies can help in designing a synthesis that is not only efficient but also highly stereoselective, minimizing the formation of unwanted byproducts.
Retrosynthetic Analysis for the Synthesis of Trans 2 3 Methoxyphenyl Cyclohexanol
Identification of Key Precursors and Synthetic Equivalents
Following the disconnection, the next step is to identify the real-world chemical reagents, or synthetic equivalents, that correspond to the idealized synthons.
| Synthon | Type | Synthetic Equivalent |
| 2-Hydroxycyclohexyl cation | Cationic | Cyclohexene (B86901) oxide |
| 3-Methoxyphenyl (B12655295) anion | Anionic | 3-Methoxyphenylmagnesium bromide (a Grignard reagent) or 3-Methoxyphenyllithium |
Cyclohexene oxide is an excellent synthetic equivalent for the 2-hydroxycyclohexyl cation synthon. It is a readily available epoxide, and its ring-opening with a nucleophile is a well-established and reliable reaction. The electrophilic carbons of the epoxide ring are susceptible to nucleophilic attack, and the subsequent protonation of the resulting alkoxide yields the desired hydroxyl group.
For the 3-methoxyphenyl anion synthon, a Grignard reagent , specifically 3-methoxyphenylmagnesium bromide, is a common and effective choice. This organometallic reagent is typically prepared by reacting 3-bromoanisole (B1666278) with magnesium metal. It provides a potent nucleophilic carbon source that can readily attack the electrophilic carbon of the epoxide. An alternative would be the corresponding organolithium reagent.
The forward reaction, therefore, would involve the nucleophilic attack of the 3-methoxyphenyl Grignard reagent on cyclohexene oxide. This reaction is known to proceed via an SN2 mechanism, which will be crucial for establishing the desired stereochemistry, as discussed in the following section.
Strategic Planning for Stereospecific and Stereoselective Routes
A primary challenge in the synthesis of trans-2-(3-Methoxyphenyl)cyclohexanol is the control of the relative stereochemistry of the two substituents on the cyclohexane (B81311) ring. The desired trans configuration dictates that the hydroxyl and the methoxyphenyl groups must be on opposite faces of the ring.
The proposed synthetic route, involving the ring-opening of cyclohexene oxide with a Grignard reagent, is inherently stereoselective. The reaction proceeds through an SN2-type mechanism where the nucleophile attacks one of the epoxide carbons from the side opposite to the C-O bond. youtube.com This results in an inversion of configuration at the center of attack. Since the two carbons of the epoxide in cyclohexene oxide are stereochemically equivalent in the starting material, the attack of the Grignard reagent leads to a trans relationship between the incoming nucleophile (the 3-methoxyphenyl group) and the oxygen atom (which becomes the hydroxyl group after an acidic workup). This anti-addition is a well-documented outcome for the nucleophilic opening of epoxides and provides a reliable method for establishing the trans-1,2-disubstitution pattern on a cyclohexane ring.
An alternative, though potentially less direct, strategy would involve the synthesis of 2-(3-methoxyphenyl)cyclohexanone (B91713), followed by a stereoselective reduction of the ketone. The initial ketone could be synthesized via various methods, such as the reaction of the 3-methoxyphenyl Grignard reagent with 2-chlorocyclohexanone. The subsequent reduction of the ketone to the alcohol would need to be carefully controlled to favor the formation of the trans isomer. This can often be achieved by using sterically hindered reducing agents that will preferentially attack the carbonyl group from the less hindered face, which would be trans to the bulky aryl substituent. However, the epoxide-opening route is generally more direct and stereospecifically reliable for achieving the desired trans product.
Convergent and Linear Synthesis Strategies in Complex Molecule Synthesis
The synthesis of organic molecules can be broadly categorized into two main strategies: linear and convergent synthesis. fiveable.mechemistnotes.compediaa.com
The proposed synthesis of this compound is an excellent example of a convergent synthesis . The two main fragments, the cyclohexyl unit (in the form of cyclohexene oxide) and the aryl unit (as 3-bromoanisole, the precursor to the Grignard reagent), are prepared or are commercially available separately. They are then brought together in a single key step—the Grignard reaction—to form the carbon skeleton of the target molecule. This approach is highly efficient as it rapidly assembles the core structure of the molecule from two relatively simple precursors.
A hypothetical linear synthesis might involve starting with cyclohexane, performing a series of functional group manipulations to introduce a hydroxyl group, converting it to a leaving group, performing a substitution with a suitable carbon nucleophile, and then introducing the methoxy (B1213986) group onto a pre-existing phenyl ring. Such a route would likely be longer, less efficient, and offer fewer opportunities for stereochemical control compared to the convergent epoxide-opening strategy.
Applications of Trans 2 3 Methoxyphenyl Cyclohexanol As a Key Synthetic Intermediate
Building Block for Novel Cyclohexanol (B46403) Derivatives
The synthesis of novel cyclohexanol derivatives is a significant area of chemical research, often driven by the search for new bioactive molecules. In principle, trans-2-(3-Methoxyphenyl)cyclohexanol could serve as a scaffold for generating new compounds. The hydroxyl and methoxyphenyl groups offer reactive sites for further functionalization, potentially leading to a variety of new chemical entities. However, specific examples of its use in this capacity are not prominently featured in the literature. General methodologies for the synthesis of polysubstituted cyclohexanols from chalcones and acetophenones have been reported, highlighting the accessibility of this class of compounds.
Precursor in the Synthesis of Chiral Scaffolds and Ligands
The trans-relationship of the substituents on the cyclohexyl ring of this compound makes it a chiral molecule. In principle, resolution of its enantiomers could provide access to chiral building blocks. A closely related compound, trans-2-phenylcyclohexanol, is a well-established chiral auxiliary, utilized in asymmetric reactions. Its enantiomerically pure forms are accessible through classical resolution or enzymatic kinetic resolution. This analogue has proven effective in controlling stereochemistry in various transformations. While it is plausible that this compound could play a similar role, specific studies demonstrating its application as a precursor to chiral scaffolds or ligands are not currently available.
Intermediate in the Development of Analogues for Structure-Reactivity Studies in Organic Synthesis
The methoxy (B1213986) substituent on the phenyl ring of this compound provides an electronic perturbation compared to the unsubstituted trans-2-phenylcyclohexanol. This feature makes it a potentially interesting candidate for structure-reactivity studies. By comparing the outcomes of reactions using this compound with those of other substituted analogues, chemists could gain insights into reaction mechanisms and the electronic demands of transition states. However, published research that explicitly employs this compound for such systematic studies is not apparent.
Contribution to Methodological Advancements in Organic Synthesis
The development of new synthetic methods often relies on the use of specific substrates to demonstrate the scope and limitations of a new transformation. While cyclohexanols are frequently used as test substrates in the development of new reactions, the specific use of this compound to showcase a novel synthetic methodology does not appear to be a recurring theme in the chemical literature.
Q & A
Q. What are the common synthetic routes for trans-2-(3-Methoxyphenyl)cyclohexanol, and how do their yields compare?
Methodological Answer: The compound is typically synthesized via nucleophilic ring-opening of cyclohexene oxide derivatives. For example:
- Epoxide ring-opening with 3-methoxyphenyl nucleophiles : Cyclohexene oxide reacts with sodium 3-methoxyphenoxide under basic conditions to yield the trans-isomer as the major product due to stereoelectronic control .
- Rhodium-catalyzed desymmetrization : A rhodium catalyst enables enantioselective synthesis of related cyclohexanol derivatives, achieving high enantiomeric excess (e.g., 99% ee in similar systems) .
Q. How is the trans stereochemistry of 2-(3-Methoxyphenyl)cyclohexanol confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Coupling constants (J values) between protons on adjacent carbons distinguish trans (diaxial, J ≈ 8–12 Hz) from cis (diequatorial, J ≈ 2–4 Hz) configurations. For example, in trans-2-(phenylthio)cyclohexanol, protons at C1 and C2 show J = 10.5 Hz .
- X-ray crystallography : Absolute configuration is confirmed via single-crystal diffraction, though this requires high-purity samples .
- Comparison with authentic standards : Co-injection with synthesized trans and cis standards in GC or HPLC validates stereochemistry .
Advanced Research Questions
Q. What methodologies enable enantioselective synthesis of this compound?
Methodological Answer:
- Biocatalytic resolution : Lipases (e.g., Novozym® 435) selectively acylate one enantiomer of racemic mixtures. For example, kinetic resolution of racemic epoxides using Bacillus megaterium hydrolase (BmEH128T) achieves >99% ee .
- Chiral auxiliaries : Use of enantiopure imidazole derivatives in synthesis routes directs stereoselectivity, as seen in the synthesis of trans-2-(1H-imidazol-1-yl)cyclohexanol .
Q. How do reaction conditions influence product distribution in acid-catalyzed dehydration of this compound?
Methodological Answer: Dehydration pathways compete under varying conditions:
- Temperature : Higher temperatures favor thermodynamically stable alkenes (Zaitsev products), but steric effects from the 3-methoxyphenyl group may divert selectivity .
- Acid strength : Strong acids (e.g., H₂SO₄) accelerate carbocation rearrangements, leading to mixtures of methylcyclohexenes and methylenecyclohexane. GC analysis with FID/MS detection quantifies products .
- Solvent polarity : Polar solvents stabilize carbocation intermediates, altering regioselectivity.
Q. Example GC Data from Analogous Systems
| Product | Retention Time (min) | Relative Abundance (%) |
|---|---|---|
| 1-Methylcyclohexene | 8.2 | 55 |
| 3-Methylcyclohexene | 9.5 | 30 |
| Methylenecyclohexane | 7.8 | 15 |
| *Adapted from . |
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies degradation products (e.g., m/z 100, 86 for cyclohexanol derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₅H₂₂O₂ requires m/z 234.1616; observed 234.1612) .
- ¹H/¹³C NMR : Assigns stereochemistry and functional groups. For example, the methoxy group resonates at δ 3.75–3.80 ppm .
Q. How does this compound interact with muscarinic receptors, and what experimental models are used?
Methodological Answer:
- In vitro binding assays : Radiolabeled ligands (e.g., [³H]-N-methylscopolamine) compete with the compound for M3 receptor binding in CHO-K1 cell membranes .
- In vivo models : Wistar rats (220–250 g) are used to study analgesic efficacy and receptor-mediated side effects (e.g., urinary retention) .
- Functional assays : Isolated ileum or bladder tissue measures smooth muscle contraction inhibition, a hallmark of M3 receptor antagonism .
Q. What metabolic pathways are implicated in the biotransformation of this compound?
Methodological Answer:
Q. Key Contradictions and Resolutions
- Zaitsev’s rule exceptions : Steric hindrance from the 3-methoxyphenyl group may favor less substituted alkenes during dehydration. GC data and computational modeling (DFT) resolve such anomalies .
- Racemic vs. enantiopure synthesis : Biocatalytic methods outperform traditional resolution in ee but require optimization of enzyme stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
